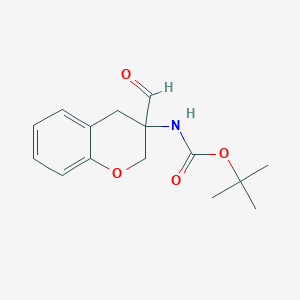

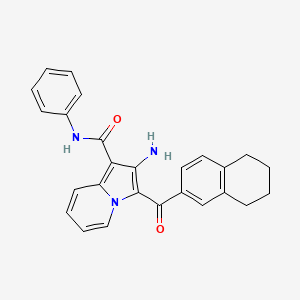

tert-Butyl (3-formylchroman-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl (3-formylchroman-3-yl)carbamate” is a chemical compound . It is similar to “tert-Butyl (3-formylphenyl)carbamate”, which has a CAS Number of 176980-36-2 and a molecular weight of 221.26 .

Synthesis Analysis

The synthesis of similar compounds like “tert-Butyl carbamate” involves reactions with other chemicals . For example, “tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Molecular Structure Analysis

The molecular structure of “tert-Butyl (3-formylphenyl)carbamate” is similar to that of “tert-Butyl carbamate”, which has a molecular formula of C5H11NO2 . The InChI code for “tert-Butyl carbamate” is 1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3,(H2,6,7) .Chemical Reactions Analysis

“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Physical and Chemical Properties Analysis

“tert-Butyl (3-formylphenyl)carbamate” is a solid compound . It is similar to “tert-Butyl carbamate”, which is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications

Photocatalysis in Organic Synthesis

The use of tert-butyl carbamate derivatives in photocatalysis has been demonstrated through the photoredox-catalyzed amination of o-hydroxyarylenaminones. This method employs tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate as an amidyl-radical precursor, facilitating the synthesis of 3-aminochromones under mild conditions. The resulting 3-aminochromones can further undergo transformations to construct a variety of amino pyrimidines, broadening the applications of photocatalyzed protocols in organic synthesis (Wang et al., 2022).

Crystallography and Molecular Structure

In crystallography, tert-butyl carbamate derivatives have been analyzed for their role in forming isostructural compounds, which are linked through bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds. This type of study contributes to our understanding of molecular interactions and crystal engineering (Baillargeon et al., 2017).

Material Science and Sensory Applications

Tert-butyl carbazole derivatives have been synthesized to explore their potential in materials science, particularly in creating organogels with sensory applications. These materials exhibit strong blue emissive properties and can detect volatile acid vapors, demonstrating the impact of tert-butyl groups on gel formation and sensory material development (Sun et al., 2015).

Organic Synthesis Building Blocks

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been highlighted as the first class of N-(Boc) nitrone equivalents, serving as versatile building blocks in organic synthesis. These compounds facilitate the preparation of N-(Boc)hydroxylamines and offer a new approach to constructing complex organic molecules (Guinchard et al., 2005).

Electrochromic Materials

Research into visible and near-infrared electrochromic materials has involved the use of tert-butyl carbazole derivatives. These studies focus on developing polymers with enhanced electrochromic properties, fast switching times, and the potential for applications in smart windows and display technologies (Hsiao et al., 2014).

Safety and Hazards

Properties

IUPAC Name |

tert-butyl N-(3-formyl-2,4-dihydrochromen-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-14(2,3)20-13(18)16-15(9-17)8-11-6-4-5-7-12(11)19-10-15/h4-7,9H,8,10H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLFNVGQXYVCON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC2=CC=CC=C2OC1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2670934.png)

![N-isobutyryl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2670942.png)

![[4-(2-fluorophenyl)piperazino][1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2670945.png)

![N-[cyano(2-methylphenyl)methyl]-4-(methoxymethyl)benzamide](/img/structure/B2670947.png)

![4-[(7-Methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methyloxolan-2-one](/img/structure/B2670949.png)

![(2Z)-6-hydroxy-2-[(1-methyl-1H-indol-3-yl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2670950.png)

![(E)-3-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one](/img/structure/B2670951.png)

![3-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B2670953.png)

![methyl 2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2670956.png)